molecular formula C19H26F2N4O6S B2688939 N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 869071-88-5

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2688939
CAS No.: 869071-88-5
M. Wt: 476.5
InChI Key: KYMSCZAMQMTYIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C19H26F2N4O6S and its molecular weight is 476.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity based on available literature, focusing on its pharmacological properties, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Sulfonamide moiety : The presence of a difluorobenzenesulfonyl group enhances its reactivity and potential for biological interaction.
  • Oxazinan ring : This heterocyclic structure can influence the compound's ability to interact with biological targets.
  • Morpholine group : Known for its role in enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of sulfonamide have been shown to inhibit cancer cell proliferation through various mechanisms:

CompoundMax Activity (%)EC50 (μM)
1976 ± 1
5a4518 ± 4
5g8813 ± 1

These compounds demonstrated protective effects against pancreatic β-cell death induced by endoplasmic reticulum (ER) stress, suggesting a potential application in diabetes treatment as well .

The proposed mechanism involves the inhibition of specific kinases related to cell survival pathways. The sulfonamide group is believed to interact with the active sites of these kinases, preventing their activity and leading to apoptosis in cancer cells. Additionally, the oxazinan ring may facilitate cellular uptake and enhance target specificity.

Case Studies

Several case studies have illustrated the compound's efficacy:

  • Pancreatic β-cell Protection : A study highlighted the protective role of similar compounds against ER stress-induced apoptosis in pancreatic β-cells. The analogs showed varying degrees of activity, with some achieving up to 100% protection at low concentrations .
  • Inhibition of Tumor Growth : Another study demonstrated that related sulfonamide derivatives significantly reduced tumor growth in xenograft models. These findings underscore the potential for developing these compounds as therapeutic agents against various cancers.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable solubility profiles due to the morpholine and sulfonamide groups, which may enhance bioavailability.

Toxicological assessments indicate that while certain derivatives exhibit cytotoxicity at higher concentrations, the therapeutic window remains promising for lower doses .

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N4O6S/c20-14-2-3-15(21)16(12-14)32(28,29)25-5-1-9-31-17(25)13-23-19(27)18(26)22-4-6-24-7-10-30-11-8-24/h2-3,12,17H,1,4-11,13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMSCZAMQMTYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.